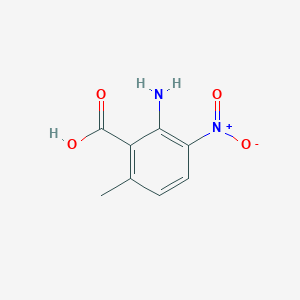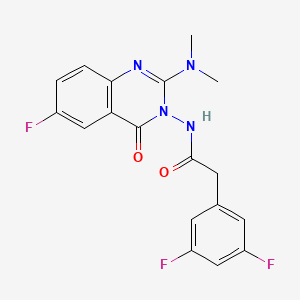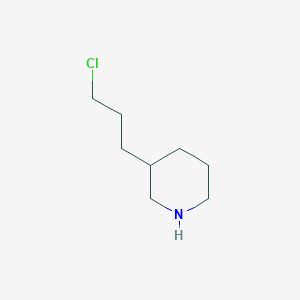
Benzothiazole, 2-(o-aminophenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with an amino group and a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(o-aminophenyl)-4-methyl- typically involves the coupling of o-aminothiophenols with aromatic aldehydes. One common method is the reaction of o-aminothiophenol with an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of catalytic amounts of molecular iodine, tert-butoxide, and pyridine under reflux conditions .
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(o-aminophenyl)-4-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-(o-aminophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(o-aminophenyl)-4-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-(o-aminophenyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to interact with amyloid fibrils makes it a potential candidate for treating neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound with a similar structure but without the amino and methyl groups.
2-Aminobenzothiazole: Similar structure with an amino group but without the methyl group.
4-Methylbenzothiazole: Similar structure with a methyl group but without the amino group.
Uniqueness
Benzothiazole, 2-(o-aminophenyl)-4-methyl- is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications .
Propiedades
Número CAS |
20600-49-1 |
|---|---|
Fórmula molecular |
C14H12N2S |
Peso molecular |
240.33 g/mol |
Nombre IUPAC |
2-(4-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N2S/c1-9-5-4-8-12-13(9)16-14(17-12)10-6-2-3-7-11(10)15/h2-8H,15H2,1H3 |
Clave InChI |
ROGQKYRGDXKCQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)






